AXL receptor tyrosine kinase function in normal physiology
AXL receptor tyrosine kinase function in normal physiology
An In-depth Technical Guide to the Function of AXL Receptor Tyrosine Kinase in Normal Physiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
The AXL receptor tyrosine kinase is a key member of the TAM (TYRO3, AXL, MERTK) family of receptors, which play pivotal roles in regulating complex cellular processes in healthy tissues.[1][2] AXL's primary endogenous ligand is the vitamin K-dependent protein, Growth arrest-specific 6 (Gas6).[2][3] In normal physiology, the Gas6/AXL signaling axis is integral to maintaining tissue homeostasis through its involvement in processes such as the clearance of apoptotic cells (efferocytosis), modulation of the innate immune system, and the regulation of cell survival, proliferation, and migration.[1][2][4] While its dysregulation is heavily implicated in oncology, understanding its baseline function is critical for contextualizing its role in disease and developing targeted therapeutics with minimal on-target, off-tumor toxicities.
Core AXL Signaling Pathways
Activation of AXL initiates a cascade of downstream signaling events that are highly context- and cell-type-specific. The canonical activation sequence involves the binding of Gas6, which promotes receptor homodimerization, leading to trans-autophosphorylation of specific tyrosine residues within AXL's intracellular kinase domain.[3][5][6] This phosphorylation creates docking sites for various adaptor proteins and enzymes, triggering the activation of major signaling networks.[7]
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PI3K/Akt/mTOR Pathway: This is a central pro-survival and pro-growth pathway. Upon activation, phosphorylated AXL recruits the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K).[7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates kinases such as PDK1 and Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, including mTOR, to regulate cell survival, growth, and proliferation.[3][5]
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MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and migration.[4] The recruitment of the adaptor protein Grb2 to the activated AXL receptor initiates the Ras/Raf/MEK/ERK signaling cascade.[7] The terminal kinase, ERK, translocates to the nucleus to phosphorylate transcription factors that regulate gene expression related to cell cycle progression and motility.[3]
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NF-κB Pathway: AXL signaling can also lead to the activation of the NF-κB transcription factor, a key regulator of inflammation, immunity, and cell survival.[3] This activation is often mediated through the PI3K/Akt pathway, which can lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus.[5]
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JAK/STAT Pathway: The JAK/STAT pathway has also been identified as a downstream effector of AXL signaling, contributing to its diverse cellular functions.[3][8]
Visualization of Core AXL Signaling
AXL Function in Physiological Systems
AXL is widely expressed in normal tissues, though its levels are generally low compared to those in pathological conditions.[7] Its function is critical in several key biological systems.
Immune System
AXL is a crucial negative regulator of the innate immune response, helping to prevent excessive inflammation and autoimmunity.[3]
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Efferocytosis and Immune Tolerance: AXL plays a primary role in the immunologically silent clearance of apoptotic cells.[1][2] This process is essential for preventing the release of intracellular contents that could trigger an autoimmune response.
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Dampening of Inflammatory Signals: AXL signaling suppresses Toll-like receptor (TLR)-dependent inflammatory responses in immune cells like macrophages and dendritic cells.[1][3]
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Negative Feedback on Interferon Response: AXL is an interferon-stimulated gene. Its induction by type I interferons triggers a negative feedback loop by upregulating Suppressor of Cytokine Signaling (SOCS) proteins (SOCS1 and SOCS3), which in turn downregulate interferon signaling.[9] This mechanism is vital for limiting the immunosuppressive effects of prolonged interferon exposure and enabling a robust antiviral adaptive immune response.[9]
Nervous System
In the central nervous system (CNS), AXL is expressed on various cell types including microglia, neurons, and oligodendrocytes.[10]
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Neurodevelopment: AXL is involved in multiple aspects of nervous system development, including neuronal migration, differentiation, and survival.[10][11] A notable example is its role, along with TYRO3, in mediating the proper migration and survival of gonadotropin-releasing hormone (GnRH) neurons during embryonic development.[4][12]
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CNS Homeostasis: AXL signaling in microglia contributes to the clearance of myelin debris and apoptotic cells within the CNS, a process critical for maintaining neural health and responding to injury.[10][13]
Reproductive System
The Gas6/AXL axis is an important regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[4]
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Female Reproduction: AXL and Tyro3 signaling are necessary for maintaining normal estrous cyclicity in females, partly through their role in ensuring the proper development and function of the GnRH neuronal network.[4][12]
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Male Reproduction: Evidence indicates that AXL is required for normal spermatogenesis.[4]
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Pituitary Function: AXL is expressed in the pituitary gland, where it can modulate the signaling of the GnRH receptor, thereby influencing gonadotropin production.[14]
Vascular System
AXL is expressed by key cellular components of blood vessels, including vascular smooth muscle cells (VSMCs) and endothelial cells.[15][16]
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Vascular Homeostasis and Repair: In VSMCs, Gas6/AXL signaling promotes cell migration and inhibits apoptosis, functions that are critical for responding to vascular injury and maintaining vessel integrity.[16][17] AXL expression is upregulated following vascular injury, suggesting a role in the healing process.[18][19]
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Vascular Remodeling: The AXL pathway is involved in flow-dependent vascular remodeling, where it helps regulate apoptosis and inflammation within the vessel wall.[17]
Quantitative Data: AXL Expression in Normal Tissues
The expression of AXL varies across different healthy human tissues. The following table summarizes representative mRNA expression data, providing a baseline for understanding its physiological distribution.
| Tissue | Normalized mRNA Expression (TPM) | Protein Expression Level |
| Testis | 111.4 | High |
| Kidney | 45.2 | Medium |
| Heart Muscle | 35.8 | Medium |
| Liver | 28.5 | Low |
| Lung | 25.1 | Low |
| Brain (Cerebral Cortex) | 19.8 | Low |
| Spleen | 18.7 | Low |
| Colon | 16.5 | Low |
| Bone Marrow | 15.1 | Medium |
| Pancreas | 8.9 | Not Detected |
| Skeletal Muscle | 7.6 | Not Detected |
| TPM: Transcripts Per Million. Data synthesized from publicly available datasets such as the Human Protein Atlas.[20] |
Experimental Protocols
Investigating AXL function requires specific molecular biology techniques. Below are synopses of key experimental protocols.
Protocol: Immunohistochemistry (IHC) for AXL Detection in Tissue
This protocol is used to visualize the location and distribution of AXL protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
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Deparaffinization and Rehydration: Immerse 4-μm thick tissue sections sequentially in xylene, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 70%), and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes. Block non-specific protein binding by incubating with a blocking serum (e.g., 5% normal rabbit serum) for 1 hour.[21]
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Primary Antibody Incubation: Incubate sections overnight at 4°C with a validated primary antibody against AXL (e.g., goat polyclonal anti-Axl).[21]
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Secondary Antibody and Detection: Wash sections with buffer (e.g., PBS-T). Apply a biotinylated secondary antibody (e.g., rabbit anti-goat IgG) followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
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Visualization: Develop the signal using a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
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Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
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Analysis: Quantify AXL staining using imaging software to determine the percentage of AXL-positive cells in representative fields.[21]
Protocol: Co-Immunoprecipitation (Co-IP) for AXL Interaction Partners
This method is used to identify proteins that physically interact with AXL within the cell.
-
Cell Lysis: Lyse cells expressing AXL in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
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Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
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Immunoprecipitation: Add a primary antibody specific to AXL to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator to form antibody-antigen complexes.
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Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for an additional 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
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Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein (e.g., p85 subunit of PI3K).
Visualization of Co-Immunoprecipitation Workflowdot
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// Define edges edge [ color="#202124", arrowhead=vee, penwidth=1.5 ];
start -> lysis; lysis -> preclear; preclear -> ip; ip -> capture; capture -> wash; wash -> elute; elute -> wb; wb -> end; }
References
- 1. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. AXL/Gas6 signaling mechanisms in the hypothalamic-pituitary-gonadal axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AXL receptor tyrosine kinase is required for T cell priming and antiviral immunity | eLife [elifesciences.org]
- 10. Loss of the receptor tyrosine kinase Axl leads to enhanced inflammation in the CNS and delayed removal of myelin debris during Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL signaling in primary sensory neurons contributes to chronic compression of dorsal root ganglion-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Axl and Tyro3 modulate female reproduction by influencing gonadotropin-releasing hormone neuron survival and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. AXL receptor tyrosine kinase modulates gonadotropin-releasing hormone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AXL in cardiovascular diseases: Pathophysiological insights and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Increased expression of Axl tyrosine kinase after vascular injury and regulation by G protein-coupled receptor agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Tissue expression of AXL - Summary - The Human Protein Atlas [proteinatlas.org]
- 21. Overexpression of the Axl tyrosine kinase receptor in cutaneous SCC-derived cell lines and tumours - PMC [pmc.ncbi.nlm.nih.gov]
